E3 Ligand-Linker Conjugate 8

概要

説明

E3 Ligand-Linker Conjugate 8 is a compound used in the field of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that induce the degradation of target proteins by the ubiquitin-proteasome system. This compound consists of a ligand that binds to an E3 ubiquitin ligase, a linker, and a ligand that binds to the target protein. This compound facilitates the formation of a ternary complex, leading to the ubiquitination and subsequent degradation of the target protein .

準備方法

The synthesis of E3 Ligand-Linker Conjugate 8 involves several steps:

Synthesis of the E3 Ligand: The E3 ligand is synthesized using various chemical reactions, including alkylation and functional group modifications.

Linker Attachment: The linker is attached to the E3 ligand through a series of reactions, such as esterification or amidation.

Conjugation to the Target Ligand: The final step involves conjugating the linker-E3 ligand complex to the target ligand, forming the complete this compound.

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .

化学反応の分析

E3 Ligand-Linker Conjugate 8 undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized products.

Reduction: Reduction reactions can convert the compound into reduced forms.

Substitution: Substitution reactions can replace specific functional groups within the compound.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .

科学的研究の応用

Applications in Scientific Research

E3 Ligand-Linker Conjugate 8 has several applications in scientific research, including:

- Targeted Protein Degradation : It enables the selective degradation of proteins implicated in diseases such as cancer and neurodegenerative disorders. By recruiting specific E3 ligases, researchers can manipulate protein levels within cells to study their functions and roles in disease pathways .

- Biochemical Pathway Studies : The conjugate is used to dissect cellular pathways by selectively degrading proteins involved in signaling cascades. This helps in understanding the dynamics of cellular processes and identifying potential therapeutic targets .

- Development of Novel Therapeutics : this compound is integral in designing new PROTACs that target previously "undruggable" proteins. This expands the therapeutic landscape for conditions like cancer, autoimmune diseases, and metabolic disorders .

Case Study 1: Targeting BET Proteins

In a study focusing on BET (Bromodomain and Extra-Terminal domain) proteins, this compound was utilized to develop PROTACs that effectively degraded BRD4, a key player in transcriptional regulation associated with various cancers. The study demonstrated a significant reduction in BRD4 levels, leading to decreased cell proliferation in cancer models .

Case Study 2: Neurodegenerative Disease Models

Another application involved targeting Tau protein implicated in Alzheimer's disease. The conjugate was used to design a PROTAC that successfully degraded Tau aggregates in cellular models. This approach not only provided insights into Tau's role but also opened avenues for potential therapeutic strategies against neurodegeneration .

Comparative Analysis of E3 Ligand-Linker Conjugates

The following table summarizes key characteristics of various E3 Ligand-Linker Conjugates, including this compound:

| Conjugate | E3 Ligase Target | Linker Type | Applications |

|---|---|---|---|

| E3 Ligand-Linker 8 | Cereblon (CRBN) | PEG | Cancer therapy, neurodegenerative diseases |

| E3 Ligand-Linker 31 | VHL | Alkyl-Chain | Targeting BET proteins |

| E3 Ligand-Linker 12 | MDM2 | Ether | Autoimmune disorders |

作用機序

E3 Ligand-Linker Conjugate 8 exerts its effects by forming a ternary complex with the target protein and an E3 ubiquitin ligase. This complex facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the proteasome . The molecular targets and pathways involved include the ubiquitin-proteasome system and specific E3 ligases .

類似化合物との比較

E3 Ligand-Linker Conjugate 8 is unique compared to other similar compounds due to its specific ligand and linker composition. Similar compounds include:

Cereblon-based PROTACs: These compounds use cereblon as the E3 ligase ligand.

Von Hippel-Lindau-based PROTACs: These compounds use von Hippel-Lindau as the E3 ligase ligand.

Inhibitor of Apoptosis Protein-based PROTACs: These compounds use inhibitor of apoptosis protein as the E3 ligase ligand.

This compound stands out due to its unique combination of ligands and linkers, which provide specific binding properties and degradation efficiency .

生物活性

E3 Ligand-Linker Conjugate 8 is a significant compound in the field of targeted protein degradation, particularly within the context of proteolysis-targeting chimeras (PROTACs). This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Overview of E3 Ligand-Linker Conjugates

E3 ligases are crucial components of the ubiquitin-proteasome system (UPS), responsible for tagging proteins for degradation. The design of E3 Ligand-Linker Conjugates aims to facilitate the selective degradation of specific proteins by forming a ternary complex with target proteins and E3 ligases. This mechanism is pivotal in developing therapeutic agents that can modulate protein levels in various diseases, including cancer.

The action of this compound involves several key steps:

- Binding to Target Protein : The ligand component binds to the protein of interest (POI).

- Recruitment of E3 Ligase : The conjugate brings the E3 ligase in proximity to the POI, facilitating ubiquitination.

- Ubiquitination and Degradation : The tagged protein is recognized by the proteasome for degradation.

This process not only reduces the levels of harmful proteins but also has implications for therapeutic interventions in various pathologies.

Case Studies

-

Targeting Cancer Proteins :

- In studies focusing on multiple myeloma and other cancers, this compound demonstrated efficacy in degrading specific oncogenic proteins, thereby inhibiting tumor growth. For instance, the conjugate was shown to successfully target and degrade proteins associated with cell proliferation and survival pathways .

- Neurodegenerative Diseases :

Biological Activity Data Table

Comparative Analysis with Other PROTACs

This compound can be compared with other PROTACs based on their target specificity and biological activity:

| Compound | Target | E3 Ligase Used | Biological Activity |

|---|---|---|---|

| This compound | Various oncogenes | CRBN | Effective in cancer models |

| ARV-110 | Androgen receptor | VHL | Phase II trials ongoing |

| ARV-471 | Estrogen receptor | VHL | Significant ER degradation |

特性

IUPAC Name |

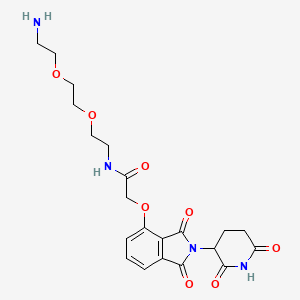

N-[2-[2-(2-aminoethoxy)ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O8/c22-6-8-31-10-11-32-9-7-23-17(27)12-33-15-3-1-2-13-18(15)21(30)25(20(13)29)14-4-5-16(26)24-19(14)28/h1-3,14H,4-12,22H2,(H,23,27)(H,24,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNVIHPPEIRQPOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。